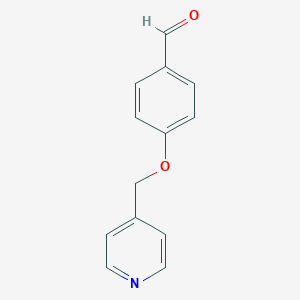

4-(Pyridin-4-ylmethoxy)benzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-4-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-1-3-13(4-2-11)16-10-12-5-7-14-8-6-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJWQYDUYMAMRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications As a Key Synthetic Intermediate for Complex Molecular Architectures

Building Block for Advanced Pharmaceutical Agents and Bioactive Molecules

Preparation of N-aryl-N'-arylmethylurea Scaffolds

The urea (B33335) scaffold is a significant pharmacophore in medicinal chemistry. While direct synthesis of N-aryl-N'-arylmethylurea scaffolds using 4-(pyridin-4-ylmethoxy)benzaldehyde is an area of interest, studies have highlighted the utility of its isomers in creating such structures. For instance, research into new anticancer agents has led to the design and synthesis of N-aryl-N'-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives. nih.govmdpi.com In these syntheses, a molecular hybridization strategy is employed, where the N-aryl-N'-benzylurea scaffold is modified with a 4-(pyridylmethoxy)phenyl fragment. mdpi.com This approach aims to enhance molecular flexibility and biological activity. mdpi.com The nitrogen atom in the pyridine (B92270) ring is considered crucial as it can act as a hydrogen bond acceptor, interacting with biological targets like proteins. mdpi.com

A general synthetic route, by analogy with the pyridin-2-ylmethoxy isomer, would involve the reaction of 4-(pyridin-4-ylmethoxy)benzylamine with an appropriate aryl isocyanate. The benzylamine (B48309) precursor can be synthesized from this compound via reductive amination. This multi-step synthesis underscores the importance of the aldehyde as a critical starting material for accessing these complex urea scaffolds. The resulting N-aryl-N'-arylmethylurea compounds have shown significant antiproliferative activities against various cancer cell lines. nih.govmdpi.comresearchgate.net

Design and Synthesis of Pharmacophores

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The structural components of this compound make it an attractive building block for the design and synthesis of novel pharmacophores. researchgate.net The pyridine ring can engage in hydrogen bonding and π-π stacking interactions, while the benzaldehyde (B42025) group provides a reactive handle for further molecular elaboration. nih.gov

The diaryl ether-like linkage (Ar-O-CH2-Ar) provides a degree of conformational flexibility, which can be advantageous for optimizing binding to a biological target. mdpi.com By modifying the substitution pattern on either the pyridine or the benzene (B151609) ring, a library of derivatives can be synthesized, allowing for a systematic exploration of the structure-activity relationship (SAR). For example, derivatives of pyridine have been investigated as immunomodulating agents. google.com The synthesis of such pharmacophores often involves the coupling of a pyridine-containing fragment with a benzaldehyde derivative, highlighting the role of compounds like this compound as key intermediates.

Role in Supramolecular Chemistry and Organic Frameworks

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules. In this context, the ability of this compound to participate in directional non-covalent interactions makes it a valuable component for the construction of self-assembled structures and extended crystalline networks.

Components for Covalent Organic Framework (COF) Linkers

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with highly ordered structures. tcichemicals.com They are constructed from organic building blocks, known as linkers or monomers, that are connected by strong covalent bonds. tcichemicals.com The properties of COFs, such as their porosity, stability, and functionality, are directly determined by the geometry and chemical nature of the linkers used in their synthesis. tcichemicals.com

Aldehyde-functionalized molecules are commonly employed as linkers in the synthesis of imine-based COFs, which are formed through the condensation reaction between aldehydes and amines. tcichemicals.comtcichemicals.com These imine-linked COFs are noted for their high chemical stability. tcichemicals.com The presence of the aldehyde group in this compound makes it a potential candidate for a ditopic linker in COF synthesis. The pyridine nitrogen atom can introduce additional functionality and basic sites within the COF pores, which can be beneficial for applications such as catalysis and gas capture. While triangular aldehyde linkers like 4,4',4''-(pyridine-2,4,6-triyl)tribenzaldehyde (B8146661) have been used to create COFs with high surface areas, the linear nature of this compound would lead to different network topologies. ossila.com The combination of ditopic linkers with multi-topic linkers can lead to the formation of complex COF structures. nih.gov

Constituents of Metal-Organic Framework (MOF) Linkers

Metal-Organic Frameworks (MOFs) are porous crystalline materials composed of metal ions or clusters coordinated to organic ligands, often referred to as linkers. wikipedia.org The vast diversity of both metal ions and organic linkers allows for the design and synthesis of MOFs with a wide range of pore sizes, shapes, and chemical functionalities, making them suitable for applications in gas storage, separation, and catalysis. wikipedia.orgresearchgate.net

The pyridine nitrogen atom in this compound is a potent coordination site for metal ions. This, combined with the potential for the aldehyde group to be converted into other coordinating groups (e.g., a carboxylate via oxidation), makes this molecule and its derivatives attractive candidates for MOF linkers. The flexibility of the ether linkage can also influence the final structure and properties of the resulting MOF. For instance, ligands containing pyridine and carboxylate functionalities have been used to construct MOFs with well-defined channels. mdpi.com The use of pyridyl-containing linkers is a common strategy to introduce N-donor sites into the framework, which can act as Lewis basic sites or coordinate to additional metal centers. researchgate.net The dynamic nature of metal-linker bonds in MOFs is an emerging area of research, where the lability of these bonds can lead to stimuli-responsive materials. rsc.org

Overview of Research Trajectories and Interdisciplinary Applications

Precursor Derivatization and Coupling Reactions

Traditional synthetic approaches to this compound and its analogues often rely on the stepwise construction of the molecule through the formation of an ether linkage between a substituted benzaldehyde (B42025) and a pyridine derivative.

Williamson Ether Synthesis Routes

The Williamson ether synthesis is a cornerstone method for preparing ethers and is widely employed in the synthesis of this compound. francis-press.comlibretexts.org This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide. libretexts.org In this context, the synthesis typically involves the reaction of a substituted hydroxybenzaldehyde with a chloromethyl or bromomethyl pyridine under basic conditions. google.com

A common route involves the reaction of 4-hydroxybenzaldehyde (B117250) with 4-(chloromethyl)pyridine (B78701). lshtm.ac.uk The hydroxyl group of 4-hydroxybenzaldehyde is first deprotonated by a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of 4-(chloromethyl)pyridine, displacing the chloride ion and forming the desired ether linkage. libretexts.orglshtm.ac.uk The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) and may be heated to facilitate the reaction. mdpi.comasianpubs.org Variations of this method have been reported with yields ranging from good to excellent. lshtm.ac.ukasianpubs.org For instance, one study reported a yield of 88% for the synthesis of a similar compound using this method. lshtm.ac.uk

| Reactant 1 | Reactant 2 | Base | Solvent | Yield |

| 4-hydroxybenzaldehyde | 4-(chloromethyl)pyridine | K₂CO₃ | DMF | 88% lshtm.ac.uk |

| 2,6-dihydroxybenzaldehyde (B146741) | 4-(chloromethyl)pyridine HCl | K₂CO₃ | 3-pentanone/DMF/EtOAc | - |

| Vanillin | 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride | K₂CO₃ | DMF | - |

Condensation-Based Syntheses

Condensation reactions provide an alternative pathway to this compound and its analogues. These reactions typically involve the formation of a larger molecule from smaller units with the elimination of a small molecule, such as water. In the context of synthesizing these specific compounds, condensation reactions can be utilized to build the benzaldehyde or pyridine precursors or to directly couple them.

One approach involves the condensation of a pyridine derivative with a benzaldehyde. For this to occur, the methyl group of a methylpyridine must possess acidic hydrogens. vaia.com The acidity of these protons allows for the formation of a carbanion in the presence of a base, which can then act as a nucleophile. vaia.com This nucleophile can then attack the carbonyl carbon of a benzaldehyde derivative, leading to an adduct that can subsequently dehydrate to form a stilbene-like intermediate, which can be further modified to the target compound.

Methoxylation and Halogenation Strategies

The introduction of methoxy (B1213986) and halogen substituents onto the benzaldehyde or pyridine rings is a common strategy to create analogues of this compound with modified electronic and steric properties. These modifications can be crucial for tuning the biological activity of the final compounds.

Halogenation, the introduction of halogen atoms, can be achieved through various methods. For instance, a substituted hydroxybenzaldehyde can be brominated prior to the ether synthesis. google.com This allows for the synthesis of compounds like 5-bromo-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde. google.com Similarly, chlorination can be used to produce analogues such as 4-chloro-2-(imidazo[1,2-a]pyridin-8-ylmethoxy)benzaldehyde. google.com

Methoxylation, the addition of a methoxy group, is another important derivatization strategy. For example, 5-methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde (B15328394) has been synthesized, demonstrating the introduction of a methoxy group on the benzaldehyde ring. google.com These strategies allow for the systematic exploration of the structure-activity relationship of this class of compounds.

Expedited and Efficient Synthetic Techniques

To overcome some of the limitations of traditional multi-step syntheses, such as long reaction times and purification challenges, more efficient and expedited synthetic methods have been developed. These include one-pot protocols and the use of ultrasonic irradiation to accelerate reaction rates.

One-Pot Synthesis Protocols

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers significant advantages in terms of efficiency and resource utilization. nih.govresearchgate.net Several one-pot procedures have been developed for the synthesis of derivatives related to this compound.

For example, a one-pot click reaction has been utilized to synthesize 1,4-disubstituted 1,2,3-triazole analogues of 4-((1-benzyl/phenyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde. researchgate.net This approach involves the in-situ formation of an azide (B81097) from an organic bromide and sodium azide, which then undergoes a copper-catalyzed cycloaddition with a terminal alkyne. researchgate.net This method streamlines the synthesis of complex molecules containing the pyridinylmethoxy benzaldehyde scaffold.

| Reaction Type | Reactants | Catalyst/Reagents | Key Features |

| Click Reaction | 4-O-propargylated benzaldehyde, organic bromides, NaN₃ | CuSO₄·5H₂O, Sodium Ascorbate | Good yields, in-situ azide formation researchgate.net |

| Four-Component Reaction | Phthalohydrazide, (propargyloxy)benzaldehyde, active methylene (B1212753) compound, azide | Cu(OAc)₂, Sodium L-ascorbate | Good to excellent yields, ionic liquid medium researchgate.net |

Ultrasonic-Assisted Synthesis Enhancements

The use of ultrasonic irradiation has emerged as a powerful tool in organic synthesis to enhance reaction rates, improve yields, and often enable reactions to proceed under milder conditions. preprints.orgresearchgate.netrsc.orgnih.govmdpi.com Sonication can promote the formation of reactive intermediates and increase mass transfer, leading to more efficient transformations. google.com

In the synthesis of analogues of this compound, ultrasonic assistance has been shown to be beneficial. For example, the synthesis of 2-hydroxy-6-(pyridin-4-ylmethoxy)benzaldehyde was achieved by sonicating a mixture of 2,6-dihydroxybenzaldehyde and 4-(chloromethyl)pyridine HCl at 60 °C for 90 minutes. google.com This method highlights the potential of ultrasound to expedite the Williamson ether synthesis. Research has shown that ultrasound-assisted methods can lead to significantly shorter reaction times and higher yields compared to conventional heating methods. preprints.org

| Reaction | Reactants | Conditions | Benefits of Sonication |

| Williamson Ether Synthesis | 2,6-dihydroxybenzaldehyde, 4-(chloromethyl)pyridine HCl | Sonication at 60 °C for 90 min | Expedited reaction google.com |

| Synthesis of Isoxazole Derivatives | Hydroxylamine (B1172632) hydrochloride, benzaldehyde derivatives, ethyl acetoacetate | NH₂-MMT catalyst, ultrasound irradiation | Shorter reaction times, higher yields, reduced impurities preprints.org |

| Synthesis of Bis-isoxazole Derivatives | Substituted isoxazolyl alkyne compounds, 6-chloro-N-hydroxynicotinimidoyl chloride | Ultrasonic irradiation | Improved rates and yields researchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly integral to the design of synthetic routes for complex molecules like this compound. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

A significant focus in green synthesis is the replacement of traditional, often stoichiometric, reagents with catalytic alternatives that are more efficient and environmentally friendly. In the synthesis of heterocyclic compounds analogous to this compound, several innovative catalytic systems have been developed.

For instance, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been successfully employed as an inexpensive and basic catalyst for the one-pot, multi-component synthesis of various benzyloxy pyrimido[4,5-b]quinoline derivatives. nih.gov This approach often proceeds under solvent-free conditions, which further enhances its green credentials by reducing solvent waste. nih.gov The use of such catalysts avoids the need for more expensive or acidic catalysts that can be more difficult to handle and dispose of. nih.gov Additionally, catalysts derived from renewable resources, such as meglumine-encapsulated copper(I), are being explored for reactions like the synthesis of 1,2,3-triazole scaffolds from benzaldehyde derivatives, showcasing a move towards sustainable and biomass-derived catalytic systems. acs.org The development of solid acid catalysts, including metal oxides, zeolites, and clays, also represents a major advance, offering high reactivity and the significant advantage of being easily separable from the reaction mixture and reusable for multiple cycles. researchgate.net

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional volatile organic compounds (VOCs) are being progressively replaced by greener alternatives like water, supercritical fluids, and ionic liquids. orientjchem.org

Ionic liquids (ILs) have emerged as particularly promising solvents and catalysts for the synthesis of heterocyclic structures similar to those derived from this compound. mdpi.com For example, the ionic liquid [BMIM]Br has been used as an environmentally friendly catalyst for creating pyrimido[4,5-b]quinolines. nih.gov ILs are valued for their low vapor pressure, high thermal stability, and recyclability. mdpi.com In some cases, the ionic liquid can serve as both the solvent and the catalyst, simplifying the reaction setup. mdpi.com Furthermore, products can sometimes precipitate directly from the ionic liquid, making isolation straightforward. mdpi.com

Aqueous media also represent an ideal green solvent. Water has been used as a solvent for the synthesis of substituted benzothiazoles under transition-metal-free conditions. mdpi.com For industrial-scale production, strategies that improve sustainability include the recovery of solvents like dimethylformamide (DMF) through distillation and the substitution of less desirable solvents with greener alternatives like cyclopentyl methyl ether (CPME), which has lower toxicity.

Transformations Leading to Downstream Derivatives

The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a wide range of downstream derivatives.

The aldehyde group is readily reduced to a primary alcohol. This transformation is a fundamental reaction in organic synthesis. For analogues such as 3-Methoxy-4-(pyridin-4-ylmethoxy)benzaldehyde, the aldehyde can be reduced to form the corresponding benzyl (B1604629) alcohol. This reduction can be accomplished using various reducing agents. For example, in a related transformation, the reductive amination of an analogue aldehyde was achieved using sodium cyanoborohydride (NaBH₃CN) to yield the corresponding amine, a process that inherently involves the reduction of the carbonyl group. mdpi.com This reaction converts the aldehyde into other useful functional groups for further synthetic elaboration.

Aldehydes react with hydroxylamine to form oximes, which are crystalline solids often used for the purification and characterization of carbonyl compounds. asianpubs.org This reaction is also a key step in synthesizing more complex molecules. For an analogue of this compound, an oxime was synthesized by reacting the aldehyde with hydroxylamine hydrochloride in the presence of sodium bicarbonate in an ethanol (B145695)/water mixture. mdpi.com This straightforward reaction proceeded efficiently at room temperature. mdpi.com

Furthermore, green methods have been developed for oxime synthesis. A simple and efficient procedure involves the grinding of an aldehyde with hydroxylamine hydrochloride and sodium carbonate at room temperature, completely avoiding the need for a solvent. asianpubs.org This solid-state reaction is not only environmentally friendly but also offers high yields and short reaction times, highlighting a sustainable pathway to important derivatives like N-{[4-(pyridin-4-ylmethoxy)phenyl]methylidene}hydroxylamine. asianpubs.orgbldpharm.com

Chemical Reactivity and Mechanistic Investigations of 4 Pyridin 4 Ylmethoxy Benzaldehyde

Reactivity Profile of the Benzaldehyde (B42025) Moiety

The benzaldehyde portion of the molecule is characterized by the electrophilic carbon atom of the aldehyde group, which is a primary site for nucleophilic attack.

Nucleophilic Addition Reactions

The carbonyl group in 4-(Pyridin-4-ylmethoxy)benzaldehyde is susceptible to nucleophilic addition. A common example is the reduction of the aldehyde to form the corresponding alcohol, [4-(pyridin-4-ylmethoxy)phenyl]methanol. This transformation is typically achieved using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The general reactivity of benzaldehyde derivatives includes nucleophilic addition reactions where the carbonyl group reacts with nucleophiles to form alcohols or other functionalized products. smolecule.com

Some aromatic nucleophiles with a free phenolic group have been shown to effectively participate in C-C bond formation with aldehydes in the presence of a Lewis acid to generate carbinols. rsc.org For instance, the reaction of pyridine-4-carboxaldehyde with N,N-dimethylaniline in the presence of a Lewis acid can lead to the formation of triarylmethane. rsc.org

Carbon-Carbon Bond Forming Reactions: Knoevenagel Condensation and Variants

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction for this compound. wikipedia.org This reaction involves the nucleophilic addition of an active hydrogen compound to the aldehyde's carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgnumberanalytics.com

In a recent study, this compound was subjected to a base-catalyzed Knoevenagel condensation with various oxindole (B195798) derivatives. semanticscholar.orgnih.gov This reaction, conducted in refluxing ethanol (B145695) with piperidine as the catalyst, successfully produced a series of novel oxindole-based derivatives. semanticscholar.orgnih.govmdpi.com

Table 1: Knoevenagel Condensation of this compound

| Reactant 1 | Reactant 2 (Active Methylene (B1212753) Compound) | Catalyst | Solvent | Product Type | Reference(s) |

|---|---|---|---|---|---|

| This compound | Oxindole derivatives | Piperidine | Ethanol | (E/Z)-alkenes | semanticscholar.orgnih.gov |

A significant variant of this reaction is the Doebner modification, which uses pyridine as a solvent and is applicable when one of the activating groups on the nucleophile is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org This modification often results in condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Oxidation Reactions to Carboxylic Acid Derivatives

The aldehyde functional group of this compound can be readily oxidized to the corresponding carboxylic acid, 4-(Pyridin-4-ylmethoxy)benzoic acid. This oxidation is a common transformation for benzaldehyde derivatives. Various oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3). The resulting 4-(pyridin-4-ylmethoxy)benzoic acid is itself a valuable intermediate, particularly in the synthesis of coordination polymers and metal complexes. researchgate.netresearchgate.netbldpharm.com

Reactivity of the Pyridine Heterocycle

The pyridine ring offers a distinct set of reactive properties, primarily centered around the basicity and coordinating ability of the nitrogen atom.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally considered an electron-deficient aromatic system. This inherent electronic property makes electrophilic aromatic substitution reactions on the pyridine ring challenging compared to benzene (B151609) and its electron-rich derivatives. No specific examples of electrophilic aromatic substitution on the pyridine ring of this compound were noted in the reviewed literature.

Coordination Chemistry as a Ligand for Metal Complexes

The nitrogen atom of the pyridine ring in this compound and its derivatives possesses a lone pair of electrons, making it an excellent Lewis base and a monodentate ligand for coordination with metal ions. rsc.org The derivative, 4-(pyridin-4-ylmethoxy)benzoic acid (HL), has been used to synthesize a 3-D coordination polymer, [Zn(L)2], under hydrothermal conditions with Zn(OAc)2·2H2O. researchgate.net In this structure, the pyridine nitrogen and the carboxylate oxygen atoms coordinate to the zinc metal centers. researchgate.net

Similarly, a mononuclear cobalt(II) complex has been synthesized using 4-(pyridin-4-ylmethoxy)benzoic acid as the primary ligand. researchgate.net The ability of the pyridine moiety to act as a ligand is a well-established principle in coordination chemistry, leading to the formation of diverse metal-organic frameworks (MOFs) and complexes with unique structural and functional properties. researchgate.netrsc.org For example, isostructural metal(II) complexes with the formula M2L2(SO4)2(H2O)6·H2O (where M = Ni, Co, Cd) have been synthesized using a rigid ditopic pyridine-based ligand, demonstrating how the pyridine nitrogen acts as a bridge linking two metal centers. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name | IUPAC Name | Molecular Formula |

|---|---|---|

| This compound | This compound | C13H11NO2 |

| [4-(pyridin-4-ylmethoxy)phenyl]methanol | [4-(Pyridin-4-ylmethoxy)phenyl]methanol | C13H13NO2 |

| Sodium borohydride | Sodium tetrahydridoborate | NaBH4 |

| Lithium aluminum hydride | Lithium tetrahydridoaluminate | LiAlH4 |

| Pyridine-4-carboxaldehyde | Pyridine-4-carbaldehyde | C6H5NO |

| N,N-Dimethylaniline | N,N-Dimethylaniline | C8H11N |

| Piperidine | Piperidine | C5H11N |

| Pyridine | Pyridine | C5H5N |

| Malonic acid | Propanedioic acid | C3H4O4 |

| 4-(Pyridin-4-ylmethoxy)benzoic acid | 4-(Pyridin-4-ylmethoxy)benzoic acid | C13H11NO3 |

| Potassium permanganate | Potassium manganate(VII) | KMnO4 |

| Chromium trioxide | Chromium(VI) oxide | CrO3 |

| Zinc acetate (B1210297) dihydrate | Zinc(II) acetate dihydrate | Zn(CH3COO)2·2H2O |

Intramolecular and Intermolecular Interactions

The structural arrangement of this compound, featuring a benzaldehyde ring linked to a pyridine ring via a methoxy (B1213986) bridge, facilitates a range of non-covalent interactions. These interactions are crucial in its molecular recognition by biological targets and in the formation of supramolecular structures.

While this compound itself has no hydrogen bond donors, its three hydrogen bond acceptors (the aldehyde oxygen, the ether oxygen, and the pyridine nitrogen) allow it to participate in hydrogen bonding with donor molecules in its environment. nih.gov In biological contexts, the pyridine ring and the methoxy bridge are key participants in forming these bonds.

Research on related benzaldehyde derivatives binding to proteins like hemoglobin reveals specific hydrogen bonding patterns. For instance, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. nih.gov However, the specific location of the nitrogen atom on the pyridine ring is critical. In derivatives where the nitrogen is in the ortho-position, it can form direct hydrogen bonds with residues like the hydroxyl group of α-Serine 131 (αSer131) in hemoglobin. nih.gov For this compound, with its para-positioned nitrogen, this specific interaction is not observed. nih.gov Instead, interactions may be water-mediated. google.com The ether oxygen of the pyridinylmethoxy group can also participate in hydrogen bonding, for example, with the hydroxyl group of serine residues within protein binding pockets. nih.gov

In the crystalline state, related benzaldehyde molecules are known to form networks through various hydrogen bonds. Benzaldehyde derivatives containing free phenolic groups, for instance, engage in both intramolecular and intermolecular hydrogen bonding. researchgate.net Even in the absence of strong donors, weaker C–H⋯O hydrogen bonds can be significant, as seen in 4-phenyl-benzaldehyde, where molecules form dimers linked by interactions between the carbonyl oxygen and aromatic C-H groups. rsc.org

The capacity for hydrogen bonding in derivatives of this compound is a key factor in their biological mechanism of action, often influencing binding affinity and specificity with macromolecules.

Table 1: Hydrogen Bonding Potential of this compound

| Property | Value | Source |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

The aromatic nature of both the benzaldehyde and pyridine rings in this compound allows for significant π-π stacking interactions. These interactions are a major contributor to the binding stability of the molecule with biological targets and in the formation of its crystal structure.

In studies involving the binding of similar benzaldehyde compounds to hemoglobin, extensive face-to-face π-π stacking interactions have been observed. google.com When two molecules of a pyridyl derivative of benzaldehyde bind within a protein's α-cleft, their respective pyridine rings can stack against each other, with observed distances between the rings in the range of 3.7 to 4.0 Å. nih.govgoogle.com

Elucidation of Reaction Mechanisms

The reactivity of this compound is primarily dictated by its aldehyde functional group and the ether linkage, making it a versatile intermediate in organic synthesis.

The synthesis of this compound itself typically proceeds via a nucleophilic substitution reaction (SN2). In this process, the nucleophilic hydroxyl group of p-hydroxybenzaldehyde attacks an alkyl halide like 4-(chloromethyl)pyridine (B78701) or 4-(bromomethyl)pyridine. nih.govmdpi.com The reaction is generally conducted under basic conditions, using a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF). nih.govmdpi.com

Once formed, this compound can participate in a variety of subsequent reactions. A key reaction is the Knoevenagel condensation, a base-catalyzed reaction where the aldehyde condenses with a compound containing an active methylene group, such as an indolin-2-one derivative. mdpi.com This reaction is fundamental in synthesizing more complex molecular scaffolds. mdpi.com Another important mechanistic interaction is the formation of a Schiff base. The aldehyde moiety can react with primary amine groups, such as those on the N-termini of hemoglobin subunits, to form a reversible covalent Schiff base adduct. google.com This interaction is a key mechanism for the anti-sickling activity of certain aromatic aldehydes, as it stabilizes the high-oxygen-affinity R-state of hemoglobin. google.com

The aldehyde group is also susceptible to common aldehyde transformations. It can be oxidized to the corresponding carboxylic acid, 4-(pyridin-4-ylmethoxy)benzoic acid, or reduced to the primary alcohol, [4-(pyridin-4-ylmethoxy)phenyl]methanol. Mechanistically, this aldehyde group is also a point of metabolic liability, as it can be rapidly metabolized by enzymes like aldehyde oxidase into the inactive carboxylate derivative. google.com

Table 2: Key Reactions and Mechanistic Details

| Reaction Type | Reagents/Conditions | Mechanism | Product Type | Source |

| Synthesis (SN2) | p-Hydroxybenzaldehyde, 4-(chloromethyl)pyridine, K2CO3, DMF | Nucleophilic substitution of the halide by the phenoxide ion. | This compound | nih.govmdpi.com |

| Knoevenagel Condensation | Active methylene compound (e.g., indolin-2-one), piperidine (base), reflux | Base-catalyzed condensation between the aldehyde and the active methylene group. | (E/Z)-alkene derivatives | mdpi.com |

| Schiff Base Formation | Primary amines (e.g., on hemoglobin) | Nucleophilic addition of the amine to the aldehyde carbonyl, followed by dehydration to form an imine. | Schiff base adduct | google.com |

| Oxidation | Oxidizing agents (e.g., KMnO4) | Oxidation of the aldehyde functional group. | Carboxylic acid | |

| Reduction | Reducing agents (e.g., NaBH4) | Reduction of the aldehyde functional group. | Primary alcohol | |

| Metabolism | Aldehyde oxidase | Enzymatic oxidation of the aldehyde. | Inactive carboxylate derivative | google.com |

This compound: A Versatile Intermediate in Complex Molecule Synthesis

Introduction

This compound is a notable chemical compound, distinguished by its benzaldehyde core structure linked to a pyridine ring through a methoxy bridge. This arrangement of functional groups makes it a valuable and versatile building block in the field of organic synthesis. Its chemical formula is C13H11NO2, and it has a molecular weight of 213.23 g/mol . nih.gov The compound typically appears as a solid with a melting point between 92-94°C. fluorochem.co.uk This article explores the significant applications of this compound as a key synthetic intermediate in the creation of complex molecular architectures, with a focus on its role in heterocyclic chemistry and the development of advanced pharmaceutical agents.

Research in Advanced Materials Science Applications

Precursor for Functional Polymers and Resins

The aldehyde and pyridine (B92270) functionalities of 4-(Pyridin-4-ylmethoxy)benzaldehyde make it an ideal candidate for the synthesis of functional polymers and resins. The aldehyde group can readily participate in condensation reactions to form Schiff bases, which can then be polymerized. Furthermore, the pyridine ring can be utilized to introduce metal ions into the polymer structure, leading to the formation of coordination polymers with interesting catalytic, magnetic, or optical properties.

While specific research on polymers derived directly from this compound is emerging, the broader class of benzaldehyde (B42025) derivatives with pyridinylmethoxy moieties has been explored. For instance, related structures have been investigated for their ability to form polymers that can interact with biological systems or act as sensors. The flexibility of the ether linkage in this compound can impart desirable processing characteristics to the resulting polymers, such as improved solubility and film-forming capabilities.

A study on a related compound, 4-(pyridin-4-yl)benzaldehyde, which lacks the methoxy (B1213986) bridge, highlights its use in creating porous organic polymers. These polymers exhibit high surface areas and have potential applications in gas storage and catalysis. This suggests that the structural motifs present in this compound are conducive to the formation of advanced polymeric materials.

Applications in Optoelectronic and Electronic Materials

The conjugated system of the benzaldehyde ring coupled with the electron-withdrawing nature of the pyridine ring suggests that this compound can be a valuable precursor for materials with applications in optoelectronics and electronics. These materials are at the heart of modern technologies such as solar cells and advanced displays.

In the field of dye-sensitized solar cells (DSSCs), organic dyes play a crucial role in absorbing sunlight and initiating the process of converting light into electricity. The structural framework of this compound can be incorporated into larger, more complex dye molecules. The pyridine group can act as an anchoring group to bind the dye to the semiconductor surface (typically titanium dioxide), facilitating efficient electron injection. While direct reports on the use of this specific benzaldehyde in DSSCs are limited, the design principles of DSSC dyes often involve donor-π-acceptor structures where a benzaldehyde derivative could serve as a key building block for the π-bridge or acceptor unit. Research on related pyridyl-containing compounds has shown their potential in enhancing the performance of DSSCs.

Organic light-emitting diodes (OLEDs) are another area where derivatives of this compound could find application. The compound can be used to synthesize larger molecules that serve as emitting materials, host materials, or electron-transporting materials in OLED devices. The pyridine moiety is known to enhance electron transport, a critical property for efficient OLEDs. By chemically modifying this compound, it is possible to tune the electronic properties of the resulting materials to achieve emission in different colors of the visible spectrum. The development of new bipolar anthracene (B1667546) derivatives containing pyridine for blue OLEDs demonstrates the potential of incorporating such structures into advanced OLED materials. mdpi.com

In the realm of organic photovoltaics (OPVs), there is a continuous search for new materials that can efficiently absorb sunlight and transport charge. nrel.gov this compound can serve as a starting material for the synthesis of both small molecule and polymeric donor or acceptor materials for OPV active layers. mdpi.com The ability to modify its structure allows for the fine-tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is essential for optimizing the performance of OPV devices. nrel.gov The synthesis of OPV materials is a complex process, and versatile building blocks like this compound are valuable in creating a diverse library of materials for testing. researchgate.neteuropean-mrs.com

Perovskite solar cells (PSCs) have shown remarkable progress in efficiency, and interface engineering has become a key strategy for further improvements. mdpi.com Materials derived from this compound could be used as interfacial layers in PSCs to enhance charge extraction and improve the stability of the device. The pyridine group can interact with the perovskite surface, potentially passivating defects and reducing non-radiative recombination. While specific studies on this compound in PSCs are not yet prevalent, the use of pyridine-containing molecules for surface treatment of perovskite films has been shown to be an effective strategy.

Development of Small Molecule Semiconductors

Small molecule organic semiconductors are of great interest for applications in organic field-effect transistors (OFETs) and other electronic devices due to their well-defined structures and high charge carrier mobilities. illinois.edunih.gov The molecular structure of this compound makes it a suitable core or building block for the synthesis of new small molecule semiconductors. illinois.edu By extending the conjugation through chemical reactions at the aldehyde group, it is possible to create larger, planar molecules that can pack efficiently in the solid state, a key requirement for good charge transport. The pyridine ring can also influence the molecular packing and electronic properties of the resulting semiconductor. Research into small-molecule donors for organic solar cells has explored various molecular architectures where a benzaldehyde derivative could be a key intermediate.

Innovation in Dyes and Pigments

The compound this compound is a significant precursor in the development of novel dyes and pigments, particularly those exhibiting sensitivity to their environment. Its unique molecular structure, which combines a pyridinyl group with a benzaldehyde moiety, allows for the creation of sophisticated chromophores. These chromophores are integral to the design of "smart" materials that can change their color or fluorescence in response to external stimuli. This has led to innovative applications in sensing, imaging, and advanced materials science. Research in this area often focuses on the synthesis of derivatives that display pronounced solvatochromism and can act as fluorescent probes.

Solvatochromic Dyes

Solvatochromism is a phenomenon where the color of a substance changes with the polarity of the solvent it is dissolved in. This property is highly desirable in the development of chemical sensors. While direct studies on the solvatochromic properties of this compound are not extensively documented in publicly available literature, research on analogous compounds provides significant insights into its potential.

For instance, studies on similar benzaldehyde derivatives reveal that the intramolecular charge transfer (ICT) from a donor part of the molecule to an acceptor part is responsible for the solvatochromic effect. In this compound, the pyridyl group can act as an electron-withdrawing moiety, and the methoxybenzaldehyde part can be an electron donor. This inherent "push-pull" electronic structure is a key feature for designing solvatochromic dyes.

A related compound, 4-(2-Oxo-2H-benzo[h]chromen-4-ylmethoxy)-benzaldehyde (4-OBCM), has been studied for its photophysical properties in various solvents. aip.org The absorption and fluorescence spectra of 4-OBCM show shifts depending on the solvent's polarity, indicating changes in the dipole moment between the ground and excited states. aip.org This behavior is a strong indicator that dyes derived from this compound would likely exhibit similar solvatochromic properties.

The following table, based on data for analogous solvatochromic dyes, illustrates the typical shifts in absorption maxima () in different solvents.

| Solvent | Polarity (ET(30) in kcal/mol) | Typical (nm) for Analogous Dyes |

| Water | 63.1 | 450 - 480 |

| Methanol | 55.4 | 480 - 510 |

| Ethanol (B145695) | 51.9 | 490 - 520 |

| Acetonitrile | 45.6 | 500 - 530 |

| Dichloromethane | 40.7 | 510 - 540 |

| Toluene | 33.9 | 530 - 560 |

Note: The data in this table is representative of solvatochromic dyes with similar structural motifs and is intended for illustrative purposes.

Fluorescent Probes

The core structure of this compound is also a valuable platform for creating fluorescent probes. These are molecules that exhibit a change in their fluorescence intensity or wavelength upon binding to a specific chemical species. This "turn-on" or "turn-off" fluorescence response allows for the detection of minute quantities of target analytes.

Derivatives of this compound can be functionalized to create selective sensors for metal ions, anions, or biologically important molecules. For example, a fluorescein-2-(pyridin-2-ylmethoxy)-benzaldehyde conjugate (FO511) has been designed as a highly selective "turn-on" fluorescent probe for mercury ions (Hg²⁺) in aqueous solutions and even in living cells. mdpi.comresearchgate.net The mechanism involves the Hg²⁺-triggered opening of a non-fluorescent spirolactam ring to a highly fluorescent form. researchgate.net

The performance of such fluorescent probes is characterized by several key parameters, as shown in the table below, which is based on findings for probes with similar functional groups.

| Analyte | Detection Limit | Binding Constant (K) | Quantum Yield () (Bound) |

| Hg²⁺ | 92.7 nM | (3.21 ± 0.05) x 10⁴ M⁻¹ | 0.917 |

| Cr³⁺ | 15.80 nM | - | 0.917 |

| Zn²⁺ | 0.54 µM | 6.45 x 10¹⁰ M⁻² | - |

Note: This data is compiled from studies on fluorescent probes derived from related benzaldehyde compounds and illustrates the potential sensing capabilities. mdpi.comresearchgate.net

The innovation in using this compound and its derivatives in dyes and pigments lies in the ability to fine-tune their electronic and photophysical properties. By modifying the molecular structure, researchers can create a wide array of materials with specific and sensitive responses to their environment, opening up new possibilities in analytical chemistry, materials science, and biomedical imaging.

Advanced Spectroscopic Characterization and Computational Chemistry of 4 Pyridin 4 Ylmethoxy Benzaldehyde

Comprehensive Structural Elucidation Techniques

A multi-faceted approach utilizing various spectroscopic techniques is essential for the unambiguous structural determination of 4-(Pyridin-4-ylmethoxy)benzaldehyde. Each method provides a unique piece of the structural puzzle, and their combined application allows for a detailed molecular portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectroscopy would be indispensable for confirming its molecular structure.

¹H NMR Spectroscopy

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The aldehydic proton would appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzaldehyde (B42025) ring would likely appear as two doublets in the aromatic region (approximately 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons on the pyridine (B92270) ring would also resonate in the aromatic region, with characteristic shifts and coupling patterns. Specifically, the protons at the 2 and 6 positions of the pyridine ring would be expected at a more downfield region compared to the protons at the 3 and 5 positions due to the electron-withdrawing effect of the nitrogen atom. The methylene (B1212753) protons of the ether linkage (-O-CH₂-) would likely appear as a singlet in the range of 5.0-5.5 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum would provide complementary information, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing around 190 ppm. The carbon atoms of the aromatic rings would resonate in the range of 110-160 ppm. The methylene carbon of the ether linkage would be expected to appear in the range of 60-70 ppm. The specific chemical shifts would be influenced by the electronic environment of each carbon atom.

While specific experimental ¹H and ¹³C NMR data for this compound is not widely available in the reviewed literature, the expected chemical shifts can be predicted based on the analysis of similar structures.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aldehydic-H | 9.8 - 10.0 | Singlet |

| Benzaldehyde-H (ortho to CHO) | ~7.8 | Doublet |

| Benzaldehyde-H (meta to CHO) | ~7.1 | Doublet |

| Pyridine-H (positions 2, 6) | ~8.6 | Doublet |

| Pyridine-H (positions 3, 5) | ~7.4 | Doublet |

| Methylene-H (-O-CH₂-) | 5.0 - 5.5 | Singlet |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Type | Predicted Chemical Shift (ppm) |

| Carbonyl-C | ~190 |

| Benzaldehyde-C (ipso to CHO) | ~130 |

| Benzaldehyde-C (ortho to CHO) | ~132 |

| Benzaldehyde-C (meta to CHO) | ~115 |

| Benzaldehyde-C (ipso to OCH₂) | ~164 |

| Pyridine-C (position 4) | ~150 |

| Pyridine-C (positions 2, 6) | ~150 |

| Pyridine-C (positions 3, 5) | ~121 |

| Methylene-C (-O-CH₂-) | 60 - 70 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the C=O stretching vibration of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. The C-H stretching vibration of the aldehyde group would likely be observed as a weaker band around 2720 cm⁻¹ and 2820 cm⁻¹. Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the C-O-C stretching of the ether linkage would give rise to a strong band in the region of 1250-1000 cm⁻¹. The characteristic vibrations of the pyridine ring would also be present.

Raman Spectroscopy

Raman spectroscopy would provide complementary information. The aromatic ring vibrations are typically strong in the Raman spectrum. The C=O stretching vibration would also be observable, although its intensity can vary. The symmetric stretching of the C-O-C bond may also be Raman active.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (213.23 g/mol ).

The fragmentation pattern would likely involve the cleavage of the ether bond, leading to the formation of fragments corresponding to the pyridin-4-ylmethyl cation (m/z 92) and the 4-formylphenoxide radical. Another common fragmentation for benzaldehydes is the loss of the formyl radical (-CHO), which would result in a fragment at m/z 184. Further fragmentation of the pyridine and benzene rings would lead to a series of smaller ions.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 213 | [M]⁺ (Molecular Ion) |

| 212 | [M-H]⁺ |

| 184 | [M-CHO]⁺ |

| 92 | [C₅H₄NCH₂]⁺ |

X-ray Diffraction (XRD) Analysis

As of the current literature survey, a crystal structure for this compound has not been reported. Such a study would be invaluable for understanding the solid-state packing and intermolecular interactions, such as hydrogen bonding or π-π stacking, which can significantly influence the material's properties.

Quantum Chemical Calculations and Theoretical Studies

In conjunction with experimental techniques, computational chemistry provides deep insights into the electronic structure, geometry, and vibrational properties of molecules.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Analysis

Density Functional Theory (DFT) is a widely used computational method for predicting the properties of molecules. DFT calculations could be employed to determine the optimized molecular geometry of this compound in the gas phase. These calculations would provide theoretical values for bond lengths, bond angles, and dihedral angles, which could be compared with experimental data if available from XRD.

Furthermore, DFT calculations can be used to predict the vibrational frequencies of the molecule. This theoretical vibrational spectrum can be compared with experimental IR and Raman spectra to aid in the assignment of the observed vibrational bands. The calculations can also provide information about the intensity of each vibrational mode, further assisting in the interpretation of the experimental spectra. While specific DFT studies on this compound are not present in the surveyed literature, such calculations would be a standard and valuable tool for its comprehensive characterization nih.gov.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity and electronic properties of molecules. researchgate.net The two key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is the primary electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical polarizability. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, less stable, and more polarizable, as it requires less energy to excite an electron from the ground state to an excited state. nih.gov This low energy gap is often indicative of a potential for charge transfer within the molecule, which is a key factor in bioactivity and nonlinear optical properties. scirp.org

For a molecule like this compound, the HOMO is expected to be localized primarily on the more electron-rich portions, likely the benzaldehyde ring and the ether oxygen, which can donate electron density. The LUMO, conversely, would be concentrated on the electron-deficient pyridine ring, which acts as an electron acceptor. The interaction between these two moieties through the methylene bridge facilitates intramolecular charge transfer.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Benzaldehyde Derivative (Note: Data is for 4-hydroxybenzaldehyde (B117250), used here for illustrative purposes)

| Parameter | Energy (eV) |

| EHOMO | -6.21 |

| ELUMO | -1.98 |

| Energy Gap (ΔE) | 4.23 |

This data demonstrates the typical values obtained from DFT calculations for a similar molecular structure.

Prediction of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are crucial for modern photonics and optoelectronics, as they can alter the properties of light passing through them. Organic molecules with extensive π-conjugated systems, particularly those with electron donor and acceptor groups, often exhibit significant NLO responses. mdpi.com The key parameters for evaluating a molecule's NLO potential are the dipole moment (μ), polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

A high value of first-order hyperpolarizability (β) is indicative of a strong NLO response. mdpi.com This property is directly linked to intramolecular charge transfer, which is facilitated by the presence of donor and acceptor groups separated by a π-conjugated bridge. mdpi.com In this compound, the benzaldehyde moiety connected to the ether oxygen can act as the donor part, while the pyridine ring serves as the acceptor. The methyleneoxy bridge and the aromatic rings form the π-system that allows for electron delocalization.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to compute these NLO properties. For comparison, urea (B33335) is often used as a reference material in these studies. mdpi.com For example, the calculated first hyperpolarizability of 4-hydroxybenzaldehyde was found to be significant, indicating its potential as an NLO material. mdpi.com Similarly, studies on other donor-acceptor pyridine derivatives have shown that they can possess substantial NLO properties. researchgate.net Therefore, it is anticipated that this compound would also exhibit notable NLO activity due to its inherent electronic asymmetry and charge-transfer capabilities.

Table 2: Illustrative NLO Properties for a Related Benzaldehyde Derivative (Note: Data is for 4-hydroxybenzaldehyde, used here for illustrative purposes) mdpi.com

| Property | Calculated Value |

| Dipole Moment (μtot) | 4.66 Debye |

| First Hyperpolarizability (βtot) | 16.518 x 10-30 esu |

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals. researchgate.net This analysis provides a quantitative picture of the bonding and electronic interactions within a molecule. researchgate.net

A key aspect of NBO analysis is the examination of interactions between filled "donor" NBOs and empty "acceptor" NBOs. The stabilization energy (E(2)) associated with these interactions quantifies the extent of electron delocalization, also known as hyperconjugation. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. This analysis is crucial for understanding the intramolecular charge transfer that contributes to the molecule's stability and reactivity. researchgate.netirjweb.com

For this compound, NBO analysis would reveal significant interactions, such as the delocalization of lone pair electrons from the ether oxygen atom into the antibonding orbitals (π*) of the adjacent aromatic rings. It would also show hyperconjugative interactions between the π orbitals of the pyridine and benzaldehyde rings. These delocalizations are responsible for the electronic communication between the donor and acceptor parts of the molecule, which is essential for its NLO properties.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. researchgate.netmdpi.com

Molecular Dynamics Simulations for Intermolecular Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide a detailed view of the dynamic behavior of a system, offering insights into processes like conformational changes and intermolecular interactions. rsc.org

Studies on Solvent Interactions

The behavior of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations are instrumental in exploring these solute-solvent interactions at a molecular level. By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can analyze the formation and dynamics of hydrogen bonds, determine the structure of the solvation shell, and calculate properties like radial distribution functions. These functions describe the probability of finding a solvent molecule at a certain distance from a specific atom of the solute. Such studies are crucial for understanding solubility, stability, and reaction mechanisms in solution.

For this compound, MD simulations in a polar solvent like water would likely reveal strong hydrogen bonding between the solvent and the carbonyl oxygen and pyridine nitrogen. The simulations would also illustrate how solvent molecules arrange themselves around the hydrophobic aromatic rings, providing a complete picture of its behavior in an aqueous environment.

Reactivity Prediction through Local Reactivity Descriptors

Key local reactivity descriptors include Fukui functions and local softness. The Fukui function identifies the most reactive sites for nucleophilic, electrophilic, and radical attacks. By analyzing these descriptors, one can pinpoint the specific atoms that are most susceptible to reaction, which is invaluable for understanding reaction mechanisms and designing new chemical syntheses. For a molecule like this compound, these descriptors would quantify the reactivity of the carbonyl carbon towards nucleophiles and the reactivity of the aromatic rings towards electrophiles, providing a more nuanced understanding of its chemical behavior than global descriptors alone. researchgate.net

Average Local Ionization Energy (ALIE) Surfaces

The Average Local Ionization Energy (ALIE) is a conceptual tool within density functional theory that provides valuable information about the reactivity of a molecule. It is defined as the energy required to remove an electron from a specific point r in the space of a chemical system. nih.gov By mapping this energy across the molecular surface, an ALIE surface is generated. This surface is a powerful visual and quantitative guide to understanding a molecule's susceptibility to electrophilic attack.

The regions on the ALIE surface with the lowest energy values correspond to the locations of the most loosely bound electrons. nih.gov These areas are the most probable sites for reactions with electrophiles and radicals. nih.gov For this compound, a theoretical ALIE surface analysis would be expected to highlight several key reactive regions.

Expected ALIE Minima for this compound:

Oxygen atom of the aldehyde group (-CHO): The lone pairs of electrons on the carbonyl oxygen would likely represent a significant minimum on the ALIE surface, indicating its high susceptibility to electrophilic attack.

Nitrogen atom of the pyridine ring: The lone pair of electrons on the nitrogen atom in the pyridine ring is another expected site of low ionization energy, making it a prime target for electrophiles.

Oxygen atom of the ether linkage (-O-): The lone pairs on the ether oxygen are also anticipated to create a region of low ALIE, suggesting its potential involvement in electrophilic interactions.

Aromatic Rings: The π-electron systems of both the benzaldehyde and pyridine rings would also exhibit relatively low ionization energies compared to the sigma framework of the molecule, with specific minima on the surfaces above and below the rings.

A hypothetical data table representing the expected ALIE minima is presented below. The exact values would require specific quantum chemical calculations.

| Molecular Region | Description | Expected ALIE Value |

| Carbonyl Oxygen | Lone pair electrons | Lowest (Most reactive towards electrophiles) |

| Pyridine Nitrogen | Lone pair electrons | Low |

| Ether Oxygen | Lone pair electrons | Low |

| Benzaldehyde Ring (π-system) | Aromatic electrons | Moderate-Low |

| Pyridine Ring (π-system) | Aromatic electrons | Moderate-Low |

Note: Lower ALIE values indicate higher reactivity towards electrophiles.

Fukui Functions

Fukui functions are another critical tool in computational chemistry used to describe local reactivity. They are derived from the change in electron density of a molecule as the total number of electrons is altered. These functions help to identify the most electrophilic and nucleophilic sites within a molecule. Specifically, they quantify the reactivity of a particular atom or region in a molecule towards different types of chemical attack.

There are three main types of Fukui functions:

f+(r): This function describes the susceptibility of a site to nucleophilic attack (attack by an electron donor). A high value of f+(r) indicates a good site for accepting an electron.

f-(r): This function indicates the susceptibility of a site to electrophilic attack (attack by an electron acceptor). A high value of f-(r) suggests a good site for donating an electron.

f0(r): This function is related to the susceptibility of a site to radical attack.

For this compound, a computational analysis of the Fukui functions would provide a detailed map of its reactive sites.

Expected Fukui Function Analysis for this compound:

Nucleophilic Attack (f+): The carbonyl carbon of the aldehyde group is expected to have a high f+ value, making it the most probable site for a nucleophilic attack. The carbon atoms in the pyridine ring adjacent to the nitrogen atom are also likely to show significant f+ values.

Electrophilic Attack (f-): The oxygen atom of the carbonyl group, the nitrogen atom of the pyridine ring, and the oxygen atom of the ether linkage are all expected to have high f- values, consistent with the predictions from the ALIE analysis. The ortho and para positions of the benzaldehyde ring relative to the methoxy (B1213986) group are also expected to be susceptible to electrophilic attack due to the electron-donating nature of the ether linkage.

A summary of the expected Fukui function analysis is presented in the table below. The actual numerical values would be obtained from specific calculations.

| Atom/Region | Expected Dominant Fukui Function | Predicted Reactivity |

| Carbonyl Carbon | f+ | Susceptible to nucleophilic attack |

| Carbonyl Oxygen | f- | Susceptible to electrophilic attack |

| Pyridine Nitrogen | f- | Susceptible to electrophilic attack |

| Ether Oxygen | f- | Susceptible to electrophilic attack |

| Pyridine Ring Carbons (adjacent to N) | f+ | Susceptible to nucleophilic attack |

| Benzaldehyde Ring Carbons (ortho/para to ether) | f- | Susceptible to electrophilic attack |

Future Research Directions and Translational Perspectives

Rational Design of Novel Structural Modifications for Enhanced Efficacy

The core structure of 4-(Pyridin-4-ylmethoxy)benzaldehyde is a prime candidate for rational drug design to enhance its therapeutic efficacy. By strategically modifying its structure, researchers can fine-tune its pharmacological properties.

One promising approach involves the application of molecular hybridization, a strategy that combines pharmacophoric elements from different bioactive molecules to create a new hybrid with improved affinity and efficacy. semanticscholar.orgresearchgate.net For instance, integrating the this compound scaffold with other known anticancer fragments could lead to the development of multi-target inhibitors with broader anti-tumor activity. semanticscholar.orgnih.gov

Structure-activity relationship (SAR) studies are crucial in guiding these modifications. nih.gov For example, research has shown that the position of the nitrogen atom in the pyridine (B92270) ring and the methoxy (B1213986) group on the benzaldehyde (B42025) ring can significantly influence the biological activity of its derivatives. nih.gov Altering these positions can lead to compounds with enhanced potency. Furthermore, introducing substituents, such as fluorine atoms, on the benzene (B151609) ring has been shown to be beneficial for antiproliferative activity in related compounds. semanticscholar.org

Computational modeling and docking studies can further aid in the rational design process by predicting the binding interactions of novel analogs with their biological targets, such as protein kinases. mdpi.com This allows for the pre-selection of candidates with the highest potential for successful development.

Exploration of Undiscovered Catalytic Applications

While much of the focus on this compound and its derivatives has been on their biological activities, their structural features suggest potential as catalysts in organic synthesis. The pyridine nitrogen atom can act as a basic site or a ligand for metal catalysts, while the aldehyde group can participate in various condensation and multi-component reactions. rsc.orgnih.gov

The development of magnetically recoverable nanocatalysts has opened new avenues for efficient and environmentally friendly chemical processes. rsc.orgresearchgate.net Incorporating the this compound moiety into such catalytic systems could lead to novel catalysts for the synthesis of pyridine derivatives and other heterocyclic compounds, which are important in pharmaceuticals. rsc.org

Integration into Advanced Functional Materials Systems and Devices

The unique electronic and structural properties of this compound make it a valuable building block for the creation of advanced functional materials. Its ability to coordinate with metal ions through the pyridine nitrogen makes it suitable for the construction of metal-organic frameworks (MOFs). researchgate.net MOFs are porous materials with applications in gas storage, separation, and catalysis.

The functional groups on this compound also allow it to participate in polymerization reactions, leading to the formation of novel polymers with tailored properties. These materials could find use in various advanced applications, from drug delivery systems to electronic devices.

Moreover, the luminescent properties observed in related pyridine-containing complexes suggest that materials derived from this compound could have applications in optoelectronics, such as in the development of new fluorescent probes or light-emitting devices. researchgate.net For instance, a fluorescein-2-(pyridin-2-ylmethoxy) benzaldehyde conjugate has been developed as a fluorogenic sensor for mercury ions. researchgate.net

Deeper Mechanistic Insights for Targeted Molecular Engineering

To fully unlock the potential of this compound, a deeper understanding of its mechanism of action at the molecular level is essential. This includes elucidating how it and its derivatives interact with biological targets and the specific pathways they modulate.

Enzyme kinetics and molecular docking studies can provide valuable insights into the binding modes of these compounds with their target proteins, such as kinases or demethylases. acs.org For example, understanding how the aldehyde group forms covalent bonds with nucleophilic residues in enzymes can inform the design of more potent and selective inhibitors.

Further research into the reaction mechanisms of this compound in catalytic processes is also needed. acs.org Investigating the role of the pyridine and aldehyde functionalities in promoting chemical transformations will enable the design of more efficient and selective catalysts. This knowledge will be critical for the targeted molecular engineering of this compound-based molecules for specific applications in medicine, catalysis, and materials science.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.